2-(2-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Overview
Description
2-(2-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides
Scientific Research Applications
Medicinal Chemistry: It could be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial or anticancer properties.
Material Science: The compound might be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It could serve as a tool compound for studying biological pathways involving thiazole derivatives.
Industrial Chemistry: The compound might be used as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of 2-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Synthesis of 2-(2-bromophenoxy)acetic acid: This involves the reaction of 2-bromophenol with chloroacetic acid under basic conditions.
Formation of 5-methyl-1,3-thiazol-2-amine: This can be synthesized by the reaction of 2-bromoacetophenone with thiourea.
Coupling Reaction: Finally, 2-(2-bromophenoxy)acetic acid is coupled with 5-methyl-1,3-thiazol-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the bromophenoxy group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can participate in redox reactions under appropriate conditions.
Coupling Reactions: The acetamide group can form various derivatives through coupling reactions with different amines or acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted phenoxy derivatives.
Oxidation Products: Oxidized thiazole derivatives.
Reduction Products: Reduced thiazole derivatives.
Mechanism of Action
The mechanism of action of 2-(2-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The bromophenoxy group could facilitate binding to hydrophobic pockets, while the thiazole ring might participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-(2-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide: Similar structure but with a fluorine atom instead of bromine.
2-(2-iodophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(2-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide might confer unique reactivity and binding properties compared to its halogenated analogs. Bromine’s size and electron-withdrawing nature can influence the compound’s chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
2-(2-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c1-8-6-14-12(18-8)15-11(16)7-17-10-5-3-2-4-9(10)13/h2-6H,7H2,1H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEWZUUZWOWMRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)COC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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